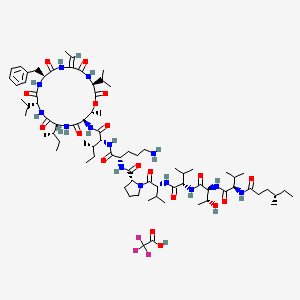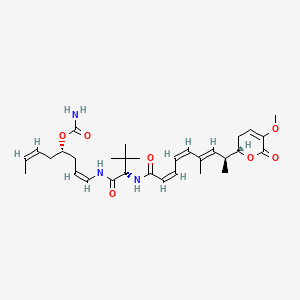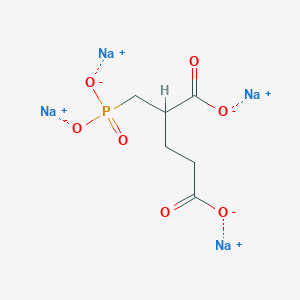
Prolyldiketopiperazine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyldiketopiperazine B is a proline-based diketopiperazine.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Brain Injury
Prolyldiketopiperazine B, as part of the diketopiperazine family, shows significant neuroprotective effects. For example, a study described the neuroprotective properties of an endogenous diketopiperazine, cyclo-glycyl-proline, in rats with hypoxic-ischemic brain injury. An analogue, cyclo-L-glycyl-L-2-allylproline (NNZ 2591), was developed for improved bioavailability and showed potent long-term protective effects, suggesting its utility in the treatment of ischemic brain injury and other neurological conditions requiring chronic intervention (Guan et al., 2007).
Precursor to Peptide-Type Alkaloids
Research on ergot fungi has shown that prolyldiketopiperazines correspond to peptide portions of peptide-type alkaloids. This suggests their role as precursors in the biogenesis of these alkaloids, as evidenced in studies on ergot fungus capable of producing peptide-type alkaloids (Fukuhara et al., 2008).
Plant Stress Resistance
Prolyldiketopiperazines may also play a role in plant biology. While not directly linked to prolyldiketopiperazine B, research on plant osmolytes like glycine betaine and proline highlights the significance of similar compounds in improving plant abiotic stress resistance (Ashraf & Foolad, 2007).
Antimicrobial and Biofilm Inhibiting Properties
Diketopiperazines, including prolyldiketopiperazine B, have been identified as having antimicrobial activities and the potential to inhibit biofilms. Their unique chemical structure allows them to interact with microbial communication systems, offering new avenues for controlling infections (de Carvalho & Abraham, 2012).
Development of Therapeutics
Prolyldiketopiperazines serve as a basis for developing novel therapeutic agents. For example, NNZ-2591, derived from a diketopiperazine, has been studied for its neuroprotective and neurotrophic actions in a Parkinson's disease model (Krishnamurthi et al., 2009).
Propiedades
Número CAS |
62835-71-6 |
|---|---|
Nombre del producto |
Prolyldiketopiperazine B |
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.3 |
Nombre IUPAC |
(3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1 |
Clave InChI |
IGZIEGLOLSUNTO-VHSXEESVSA-N |
SMILES |
O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Prolyldiketopiperazine B; L-Homoleucyl-D-proline lactam; Homoleucyl-D-proline lactam, L-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



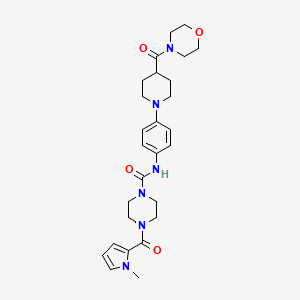
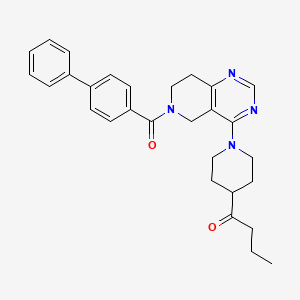
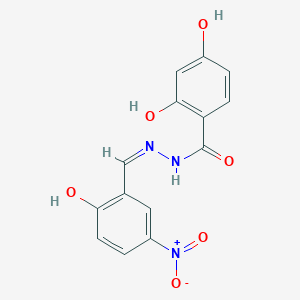

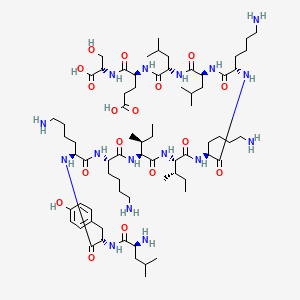
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
